Cas no 52750-47-7 (3-oxocyclobutane-1-carbaldehyde)

3-oxocyclobutane-1-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- Cyclobutanecarboxaldehyde, 3-oxo-
- 52750-47-7
- EN300-1692935
- 1-formyl-3-cyclobutanone
- 3-oxocyclobutane-1-carbaldehyde
-
- インチ: 1S/C5H6O2/c6-3-4-1-5(7)2-4/h3-4H,1-2H2
- InChIKey: XYLHGAVNKSVSJY-UHFFFAOYSA-N
- ほほえんだ: C1(C=O)CC(=O)C1
計算された属性
- せいみつぶんしりょう: 98.036779430g/mol
- どういたいしつりょう: 98.036779430g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 1
- 複雑さ: 98.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.1Ų
- 疎水性パラメータ計算基準値(XlogP): -0.9
じっけんとくせい
- 密度みつど: 1.324±0.06 g/cm3(Predicted)
- ふってん: 185.8±33.0 °C(Predicted)
3-oxocyclobutane-1-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1692935-0.1g |
3-oxocyclobutane-1-carbaldehyde |
52750-47-7 | 0.1g |
$867.0 | 2023-09-20 | ||
Enamine | EN300-1692935-0.25g |
3-oxocyclobutane-1-carbaldehyde |
52750-47-7 | 0.25g |
$906.0 | 2023-09-20 | ||
Enamine | EN300-1692935-2.5g |
3-oxocyclobutane-1-carbaldehyde |
52750-47-7 | 2.5g |
$1931.0 | 2023-09-20 | ||
Enamine | EN300-1692935-5g |
3-oxocyclobutane-1-carbaldehyde |
52750-47-7 | 5g |
$2858.0 | 2023-09-20 | ||
Enamine | EN300-1692935-0.05g |
3-oxocyclobutane-1-carbaldehyde |
52750-47-7 | 0.05g |
$827.0 | 2023-09-20 | ||
Enamine | EN300-1692935-0.5g |
3-oxocyclobutane-1-carbaldehyde |
52750-47-7 | 0.5g |
$946.0 | 2023-09-20 | ||
Enamine | EN300-1692935-1.0g |
3-oxocyclobutane-1-carbaldehyde |
52750-47-7 | 1g |
$999.0 | 2023-06-04 | ||
Enamine | EN300-1692935-10.0g |
3-oxocyclobutane-1-carbaldehyde |
52750-47-7 | 10g |
$4299.0 | 2023-06-04 | ||
Enamine | EN300-1692935-10g |
3-oxocyclobutane-1-carbaldehyde |
52750-47-7 | 10g |
$4236.0 | 2023-09-20 | ||
Enamine | EN300-1692935-5.0g |
3-oxocyclobutane-1-carbaldehyde |
52750-47-7 | 5g |
$2900.0 | 2023-06-04 |
3-oxocyclobutane-1-carbaldehyde 関連文献
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
3-oxocyclobutane-1-carbaldehydeに関する追加情報
Comprehensive Overview of 3-Oxocyclobutane-1-carbaldehyde (CAS No. 52750-47-7): Properties, Applications, and Industry Insights
3-Oxocyclobutane-1-carbaldehyde (CAS No. 52750-47-7) is a specialized organic compound featuring a cyclobutane ring with a ketone (3-oxo) and an aldehyde (carbaldehyde) functional group. This unique structure makes it a valuable intermediate in synthetic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. The compound’s molecular formula (C5H6O2) and high reactivity have garnered significant attention from researchers exploring novel carbonyl compounds and cyclic ketones.
In recent years, the demand for 3-oxocyclobutane-1-carbaldehyde has surged due to its role in green chemistry and sustainable synthesis. As industries shift toward eco-friendly practices, this compound’s potential as a bio-based building block aligns with global trends like circular economy and renewable feedstocks. Researchers are also investigating its utility in photocatalysis and metal-free reactions, addressing common search queries such as "non-toxic alternatives for organic synthesis" and "efficient aldehyde derivatives."
The physicochemical properties of 52750-47-7 include a moderate boiling point and solubility in polar solvents like ethanol and acetone. These traits facilitate its use in multistep reactions, such as aldol condensations or reductive aminations, which are frequently discussed in academic forums and patent literature. Notably, its cyclobutane scaffold is pivotal in designing rigid molecular frameworks, a topic often searched by material scientists working on high-performance polymers.
From an industrial perspective, 3-oxocyclobutane-1-carbaldehyde is synthesized via controlled oxidation of cyclobutane derivatives or through ring-closing metathesis. Optimizing its production to minimize byproduct formation remains a key challenge, reflecting frequent searches like "how to improve yield in aldehyde synthesis". Analytical techniques such as GC-MS and NMR spectroscopy are essential for quality control, ensuring compliance with pharmaceutical-grade standards.
Emerging applications include its use in flavor and fragrance industries, where its cyclic ketone structure contributes to unique olfactory profiles. Additionally, computational studies (DFT calculations) explore its electronic properties, catering to queries like "predicting reactivity of carbonyl compounds". As regulatory frameworks evolve, the compound’s low environmental persistence positions it favorably compared to traditional aldehydes.
In conclusion, 3-oxocyclobutane-1-carbaldehyde (CAS No. 52750-47-7) exemplifies the intersection of innovation and practical utility in modern chemistry. Its versatility across R&D, material science, and industrial processes ensures sustained relevance, while ongoing research addresses scalability and safety—topics highly searched in scientific databases and AI-driven platforms.
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